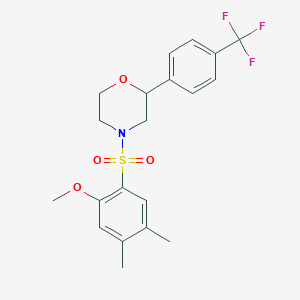

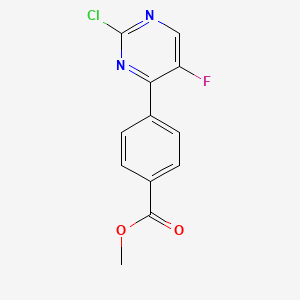

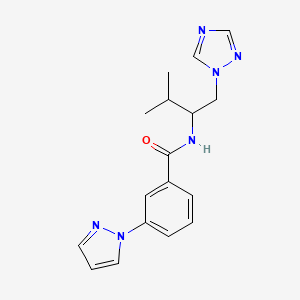

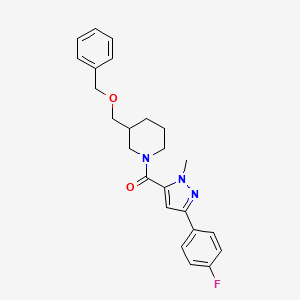

(Z)-3-(3-chlorostyryl)quinoxalin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-3-(3-chlorostyryl)quinoxalin-2(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the quinoxaline family and has been found to exhibit various biological activities, making it a promising candidate for drug development.

Aplicaciones Científicas De Investigación

Fluorescent Sensing Applications

Quinoxalin-2(1H)-one derivatives have been developed as fluorescent dyes for zinc (Zn(II)) sensing, showcasing their application in biological systems. For instance, fluorescein-based dyes derivatized with 8-aminoquinoline exhibited significant fluorescence enhancements upon Zn(II) coordination, demonstrating selective and rapid Zn(II) binding properties. These compounds, such as QZ1 and QZ2, are utilized for imaging and sensing Zn(II) within biological contexts, highlighting their potential as tools for studying zinc's role in biological processes (Nolan et al., 2005).

Synthetic Methodologies and Chemical Transformations

Research on quinoxalin-2(1H)-one derivatives extends to the development of novel synthetic methods. A protocol for the efficient preparation of quinoxaline-3-carbonyl compounds through oxidation coupling of quinoxalin-2(1H)-ones with carbazates in metal- and base-free conditions was reported, demonstrating an eco-friendly approach to synthesizing bioactive motifs (Xie et al., 2019).

Anticancer and Antimicrobial Activities

Some quinoxalin-2(1H)-one derivatives have been evaluated for their antimicrobial and anticancer activities. A study on variously substituted quinoxalin-3-ones revealed moderate activity against certain bacteria strains, although no significant anti-HIV or anticancer activity was noted. This indicates a potential for further modification and testing of these compounds in search of effective therapeutic agents (Sanna et al., 1998).

Antimitotic Agents

Quinoxalin-2(1H)-one derivatives have also been explored as antimitotic agents, with specific substitutions leading to enhanced cytotoxic activity against human cancer cell lines. This introduces the quinoxalin-2(1H)-one scaffold as a promising basis for developing new antimitotic agents, suggesting their role in cancer treatment strategies (Metwally et al., 2007).

Green Chemistry and Environmental Applications

The olefination of quinoxalin-2(1H)-ones with ketones in water represents a green synthetic route to (Z)-enaminones, integrating heterogeneous catalysis and photocatalysis. This environmentally friendly methodology emphasizes the importance of sustainable practices in chemical synthesis and the versatility of quinoxalin-2(1H)-one derivatives in facilitating such approaches (Xu et al., 2021).

Propiedades

IUPAC Name |

3-[(Z)-2-(3-chlorophenyl)ethenyl]-1H-quinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O/c17-12-5-3-4-11(10-12)8-9-15-16(20)19-14-7-2-1-6-13(14)18-15/h1-10H,(H,19,20)/b9-8- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMOWONPQQVSJMC-HJWRWDBZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(=N2)C=CC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)NC(=O)C(=N2)/C=C\C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-fluorophenyl)methyl]-1H-benzimidazole-2-thione](/img/structure/B2767337.png)

![N-(4-ethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2767346.png)